Spexin-2 (53-70), human,mouse,rat
Description
Identification and Nomenclature of Spexin-2 (53-70) as a Bioactive Peptide Fragment
Spexin-2 (53-70), also known as NPQ 53-70, is a non-amidated peptide fragment derived from the prohormone proNPQ. medchemexpress.comcaltagmedsystems.co.uk Its identification as a bioactive peptide stems from research demonstrating its physiological effects. medchemexpress.comphoenixbiotech.netresearchgate.net The nomenclature "53-70" refers to the specific amino acid residue positions it occupies within the full-length Spexin-2 protein. anaspec.com
The amino acid sequence for human, mouse, and rat Spexin-2 (53-70) is Phe-Ile-Ser-Asp-Gln-Ser-Arg-Arg-Lys-Asp-Leu-Ser-Asp-Arg-Pro-Leu-Pro-Glu-OH. anaspec.com
Evolutionary Conservation of Spexin-2 (53-70) and Related Peptides Across Mammalian Species (Human, Mouse, Rat)
The Spexin (B561601)/Neuropeptide Q (NPQ) system, from which Spexin-2 is derived, is highly conserved across various vertebrate species, suggesting essential physiological roles. frontiersin.orgnih.govmdpi.com While the mature 14-amino acid Spexin-1 peptide is highly conserved, a paralog known as Spexin-2 has been identified in non-mammalian vertebrates but is reportedly absent in the mammalian genome. frontiersin.orgnih.govmdpi.comnih.gov However, the peptide fragment designated as Spexin-2 (53-70) is conserved across humans, mice, and rats, indicating a conserved processing of the proNPQ prohormone in these mammals. medchemexpress.comcaltagmedsystems.co.ukanaspec.com This conservation across species underscores the potential fundamental importance of this peptide fragment in mammalian physiology. nih.gov
Table 1: Spexin-2 (53-70) Details
| Attribute | Detail |
|---|---|
| Full Name | Spexin-2 (53-70), human, mouse, rat |
| Synonym | NPQ 53-70 |
| Amino Acid Sequence | Phe-Ile-Ser-Asp-Gln-Ser-Arg-Arg-Lys-Asp-Leu-Ser-Asp-Arg-Pro-Leu-Pro-Glu-OH anaspec.com |
| Molecular Formula | C92H151N29O31 abmole.com |
| Molecular Weight | 2159.36 abmole.com |
| CAS Number | 1370290-59-7 caltagmedsystems.co.ukabmole.com |
Contextualization within the Spexin/Neuropeptide Q (NPQ) Prohormone System
Spexin-2 (53-70) is a product of the post-translational processing of the Spexin prohormone, also called proNPQ. medchemexpress.comcaltagmedsystems.co.uk This prohormone is encoded by the SPX gene (also known as C12orf39). uniprot.org The proNPQ precursor contains multiple potential cleavage sites, suggesting it can be processed into several bioactive peptides, including the primary 14-amino acid Spexin peptide (Spexin-1) and Spexin-2 (53-70). phoenixbiotech.netresearchgate.netnih.gov
Research has shown that both Spexin-1 and Spexin-2 (53-70) are biologically active but can have differing effects on physiological systems, such as the cardiovascular and renal systems. phoenixbiotech.netresearchgate.net For instance, when administered to rats, Spexin-2 (53-70) has been observed to decrease heart rate and increase urine flow rate. medchemexpress.comcaltagmedsystems.co.uk
Significance of Peptide-Based Research in Modulating Physiological Systems
The study of peptides like Spexin-2 (53-70) is crucial for advancing our understanding of physiology and pathology. nih.gov Peptides are highly specific and can act as signaling molecules in a vast array of biological processes, including metabolism, cell communication, and immune responses. longdom.orgajpbp.com
Research into bioactive peptides contributes to:
Understanding Fundamental Biology: Elucidating the roles of peptides helps to map out the complex signaling networks that maintain homeostasis. ajpbp.com
Identifying Therapeutic Targets: Due to their high specificity and low toxicity compared to small molecule drugs, peptides are promising candidates for drug development. longdom.orgajpbp.com They can be designed to target specific receptors or enzymes involved in disease. ajpbp.com
Developing Diagnostic Tools: Peptides can be utilized as biomarkers for diagnosing and monitoring various conditions. longdom.orgajpbp.com
The investigation of Spexin-2 (53-70) and its effects on cardiovascular and renal function is a prime example of how peptide research can uncover novel regulatory pathways within the body. medchemexpress.comcaltagmedsystems.co.ukphoenixbiotech.netresearchgate.net
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Spexin-2 (53-70), human, mouse, rat |
| Spexin |
| Neuropeptide Q (NPQ) |
| Spexin-1 |
| proNPQ |
| Galanin |
Properties
Molecular Formula |
C92H151N29O31 |
|---|---|
Molecular Weight |
2159.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid |
InChI |
InChI=1S/C92H151N29O31/c1-7-47(6)71(119-72(134)49(94)38-48-18-9-8-10-19-48)86(148)118-63(44-124)83(145)113-57(39-68(128)129)78(140)108-53(26-28-66(95)125)76(138)116-61(42-122)81(143)107-52(22-14-32-103-91(98)99)74(136)106-51(21-13-31-102-90(96)97)73(135)105-50(20-11-12-30-93)75(137)112-59(41-70(132)133)80(142)111-56(36-45(2)3)77(139)117-62(43-123)82(144)114-58(40-69(130)131)79(141)109-54(23-15-33-104-92(100)101)87(149)120-34-16-25-65(120)85(147)115-60(37-46(4)5)88(150)121-35-17-24-64(121)84(146)110-55(89(151)152)27-29-67(126)127/h8-10,18-19,45-47,49-65,71,122-124H,7,11-17,20-44,93-94H2,1-6H3,(H2,95,125)(H,105,135)(H,106,136)(H,107,143)(H,108,140)(H,109,141)(H,110,146)(H,111,142)(H,112,137)(H,113,145)(H,114,144)(H,115,147)(H,116,138)(H,117,139)(H,118,148)(H,119,134)(H,126,127)(H,128,129)(H,130,131)(H,132,133)(H,151,152)(H4,96,97,102)(H4,98,99,103)(H4,100,101,104)/t47-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,71-/m0/s1 |
InChI Key |
MGQPHGPBUDHQPC-YAFPEYQZSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC3=CC=CC=C3)N |
Origin of Product |
United States |
Molecular Biology and Genetic Basis of Spexin 2 53 70 Precursor
Gene Encoding the Spexin (B561601) Prohormone (SPX/C12orf39)
The prohormone that gives rise to Spexin-2 is encoded by the SPX gene, also identified by its aliases C12orf39 (Chromosome 12 Open Reading Frame 39) and NPQ (Neuropeptide Q). nih.govnih.gov In humans, this gene is located on the p arm of chromosome 12 at position 12.1. nih.govnih.gov
| Gene Information | Details |
| Official Symbol | SPX nih.gov |
| Full Name | Spexin hormone nih.gov |
| Aliases | C12orf39, SPX1, NPQ nih.gov |
| Organism | Human (Homo sapiens) nih.gov |
| Location | Chromosome 12p12.1 nih.gov |
| Gene Type | Protein-coding nih.gov |
Gene Structure and Transcript Variants in Mammalian Models
The SPX gene in humans is composed of multiple exons and introns, which are transcribed into a pre-messenger RNA (pre-mRNA) molecule. nih.govyoutube.com Through the process of splicing, the non-coding intron sequences are removed to form the mature messenger RNA (mRNA) that is translated into the prohormone. youtube.com The human SPX gene contains 7 exons. nih.gov
A single gene can produce multiple mRNA transcripts through mechanisms like alternative splicing, leading to a diversity of protein products or non-coding RNAs. nih.gov The SPX gene is known to have several transcript variants. nih.gov For instance, the National Center for Biotechnology Information (NCBI) has documented at least eight splice variants for the human gene. nih.govmedchemexpress.cn These variants can differ significantly in their structure. Some variants, for example, have a different 5' end compared to the primary transcript and are classified as non-coding because they lack essential parts of the coding region, including the start codon required for protein translation. nih.gov
| Human SPX Transcript Variants (Examples) | Description |
| Primary Transcript | Encodes the full-length Spexin prohormone. |
| Variant 2 (NR_135187.2) | Differs in the 5' end compared to the primary transcript; considered non-coding as it lacks the translational start codon. nih.gov |
| Variant 3 (NR_135188.2) | Also differs in the 5' end and is classified as non-coding for lacking a large portion of the coding region. nih.gov |
Transcriptional Regulation and Promoter Region Analysis
The expression of the SPX gene is controlled by a promoter region located upstream of the gene, which contains binding sites for various transcription factors. The regulation of SPX transcription is complex and responsive to different physiological signals. Research has identified that the transcription factor ATF4 can activate the C12orf39 promoter by binding to an amino acid response element within this region. This suggests a link between cellular stress or amino acid availability and Spexin production.
Furthermore, the expression of Spexin is modulated by metabolic hormones. Studies in mouse models have revealed that hormones such as leptin, insulin (B600854), and glucose can influence the transcriptional activity of the gene, highlighting its role in energy homeostasis. monash.edu
Biosynthesis and Processing of the Prohormone ProNPQ
The protein translated from the SPX gene is a preprohormone. Following the removal of a signal peptide, it becomes the prohormone ProNPQ. medchemexpress.com Like other secreted peptides, ProNPQ is synthesized in the endoplasmic reticulum, transported through the Golgi apparatus for further modifications, and then packaged into secretory vesicles. frontiersin.orgnih.gov Within these vesicles, the prohormone undergoes a series of proteolytic cleavages to release smaller, biologically active peptides, including Spexin-2 (53-70). nih.gov
Proteolytic Cleavage Sites and Enzyme Involvement in Spexin-2 (53-70) Generation
Prohormones contain specific amino acid sequences that act as signals for cleavage. These sites typically consist of pairs of basic amino acids, such as Arginine-Arginine (RR) or Lysine-Arginine (KR). frontiersin.orgresearchgate.net The ProNPQ precursor contains several such dibasic sites, making it a substrate for a class of enzymes known as prohormone convertases (PCs). frontiersin.org
The generation of Spexin-2 (53-70) is the result of specific endoproteolytic cleavages within the ProNPQ sequence. The enzymes responsible for this processing belong to the subtilisin-like proprotein convertase family, with Prohormone Convertase 2 (PC2) being specifically implicated. nih.govnih.gov PC2 is a key enzyme in the regulated secretory pathway of neuroendocrine cells and is responsible for processing numerous prohormones at specific cleavage sites. nih.govnih.gov The processing of ProNPQ by PC2 at cleavage sites flanking the Spexin-2 sequence liberates the 18-amino acid peptide. uniprot.org
| Processing Step | Details |
| Prohormone | ProNPQ medchemexpress.com |
| Cleavage Site Motif | Paired basic amino acids (e.g., RR) frontiersin.orgresearchgate.net |
| Primary Enzyme | Prohormone Convertase 2 (PC2) nih.govnih.gov |
| Product | Spexin-2 (53-70) and other peptides uniprot.org |
Post-Translational Modifications and Their Functional Implications for Spexin-2 (53-70)
Following translation, proteins can undergo various chemical modifications that are critical for their structure and function. bitesizebio.comfrontiersin.org For many neuropeptides, a common and functionally important modification is C-terminal amidation. While the 14-amino acid Spexin-1 peptide is predicted to be amidated, this does not appear to be the case for Spexin-2 (53-70). frontiersin.org
Receptor Interactions and Intracellular Signaling Mechanisms of Spexin 2 53 70
Identification and Characterization of Cognate Receptors for Spexin-2 (53-70)
The biological effects of Spexin-2 are primarily initiated by its binding to specific members of the galanin receptor family, which are G-protein coupled receptors (GPCRs). saspublishers.com
Galanin Receptor Subtypes (GALR2 and GALR3) as Primary Receptors
Research has firmly established that Spexin-2 and its parent molecule, Spexin (B561601), act as natural ligands for the galanin receptor subtypes GALR2 and GALR3. oup.comnih.govfrontiersin.org Conversely, Spexin does not exhibit binding activity towards the GALR1 subtype. oup.comfrontiersin.org This specificity is crucial as different GALR subtypes are coupled to distinct G-proteins and, consequently, initiate different intracellular responses. oup.comnih.gov GALR2 is primarily coupled to Gq/11 proteins, while GALR3 signals through Gi/o pathways. nih.govnih.gov The identification of GALR2 and GALR3 as the cognate receptors for Spexin has been a significant step in elucidating its physiological functions. saspublishers.comoup.com
Specificity and Binding Affinity of Spexin-2 (53-70) for GALR2 and GALR3
Spexin peptides exhibit a high affinity for both GALR2 and GALR3. frontiersin.org Competitive displacement binding assays have demonstrated that Spexins can effectively displace radiolabeled ligands from cells expressing human GALR2 and GALR3. oup.com Notably, Spexins have shown a much higher potency for GALR3 compared to galanin itself. oup.com The structural basis for this specificity lies in the amino acid sequences of both the ligand and the receptors. For instance, structural analyses suggest that certain residues in the extracellular loop 2 (ECL2) of the receptors play a role in distinguishing between ligands. nih.gov
Table 1: Receptor Binding Profile of Spexin Peptides
| Ligand | Receptor Subtype | Binding Activity |
| Spexin | GALR1 | No |
| Spexin | GALR2 | Yes |
| Spexin | GALR3 | Yes |
This table summarizes the known binding interactions between Spexin and the galanin receptor subtypes.
Comparative Receptor Activation Profiles with Full-Length Spexin
Both the full-length Spexin (Spexin-1) and the Spexin-2 (53-70) fragment are biologically active, though they can exhibit different effects on cardiovascular and renal functions when administered centrally. nih.gov Full-length Spexin acts as a ligand for both GALR2 and GALR3. uniprot.org While direct comparative studies on the receptor activation profiles of the Spexin-2 (53-70) fragment are less detailed, the parent molecule, Spexin, shows biased agonism at the GALR2 receptor, favoring G-protein-mediated signaling over β-arrestin pathways, a characteristic that differs from galanin. frontiersin.org This biased signaling can lead to distinct downstream cellular responses even when activating the same receptor.
Downstream Intracellular Signaling Pathways Activated by Spexin-2 (53-70)
Upon binding to GALR2 and GALR3, Spexin-2 initiates a series of intracellular events that constitute its signaling cascade.
G-Protein Coupled Receptor (GPCR) Mediated Signaling Cascades
As Spexin-2's receptors, GALR2 and GALR3, are GPCRs, its signaling is mediated through the activation of heterotrimeric G-proteins. saspublishers.comnih.gov Activation of GALR2, which is coupled to the Gq/11 family of G-proteins, is expected to stimulate phospholipase C, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.gov These second messengers, in turn, mobilize intracellular calcium and activate protein kinase C (PKC). The activation of GALR3, which is coupled to Gi/o proteins, typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. nih.govnih.gov
Involvement of Kinase Pathways (MAP3/1, AKT, PKA, STAT3)
Recent studies have begun to unravel the specific kinase pathways that are modulated by Spexin signaling. Research has shown that the effects of Spexin on the proliferation of certain cell types, such as human granulosa cells, are mediated through the activation of the MAP3/1 (also known as MEK), AKT, and STAT3 pathways. researchgate.net Furthermore, Spexin's influence on estradiol (B170435) secretion in these cells involves the MAP3/1 and PKA pathways. researchgate.net In a different context, Spexin has been found to promote the differentiation of osteoblasts via the MEK/ERK pathway, which is a part of the MAPK cascade. nih.gov Moreover, Spexin has been shown to ameliorate obesity-induced metabolic disorders by promoting the browning of white adipose tissue through the activation of the JAK2/STAT3 signaling pathway. nih.gov These findings indicate that Spexin can activate multiple kinase cascades, and the specific pathway engaged may be cell-type dependent, leading to its diverse physiological effects.
Table 2: Kinase Pathways Activated by Spexin
| Pathway | Associated Function | Cell Type/Model |
| MAP3/1 (MEK/ERK) | Proliferation, Steroidogenesis, Osteoblast Differentiation | Human Granulosa Cells, Mouse Osteoblasts |
| AKT | Proliferation | Human Granulosa Cells |
| PKA | Steroidogenesis | Human Granulosa Cells |
| STAT3 | Proliferation, Adipose Tissue Browning | Human Granulosa Cells, Mouse Adipocytes |
This interactive table outlines the key kinase signaling pathways activated by Spexin and their associated cellular functions as identified in various research models.
Regulation of Gene Expression through Receptor Activation
The activation of galanin receptors 2 (GALR2) and 3 (GALR3) by spexin peptides, including the precursor Spexin-2, initiates a cascade of intracellular events that culminate in the modulation of target gene expression. This regulation is tissue-specific and integral to the diverse physiological functions attributed to the spexin signaling system, from metabolic control to reproductive processes. The binding of spexin to GALR2 and GALR3, which are G-protein coupled receptors, triggers various signaling pathways that ultimately influence transcription factors and alter the expression of specific genes.
Research across various models has demonstrated that Spexin signaling can either increase or decrease the transcription of target genes, depending on the cellular context and the specific signaling molecules involved. For instance, in the central nervous system, particularly the hypothalamus, spexin is a key regulator of genes associated with appetite and energy balance. mdpi.comnih.gov It has been shown to suppress the expression of orexigenic (appetite-stimulating) neuropeptides while promoting the expression of anorexigenic (appetite-suppressing) factors. nih.govfrontiersin.org
In peripheral tissues, the regulatory effects of spexin on gene expression are equally significant. In adipose tissue, spexin has been found to downregulate the expression of genes that promote fat cell development (adipogenesis). researchgate.net In reproductive tissues like the ovary, spexin signaling impacts genes involved in steroid hormone production. researchgate.netdntb.gov.ua Furthermore, in muscle cell lines, spexin influences the expression of genetic markers for cell differentiation. nih.gov
The molecular pathways linking receptor activation to gene regulation are complex. Studies have implicated several key signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways (such as ERK1/2), the protein kinase A (PKA) pathway, and the STAT3 signaling pathway. nih.govresearchgate.netresearchgate.net For example, the hormone leptin has been shown to increase the expression of the spexin gene (SPX) in the hypothalamus through STAT3 signaling. nih.gov Subsequently, spexin can influence leptin's own effects on the expression of genes like proopiomelanocortin (POMC). nih.gov In other contexts, factors like palmitate, a saturated fatty acid, can induce the expression of Spx, Galr2, and Galr3 genes in neuronal cells through pathways involving Toll-like receptor 4 (TLR4) and various protein kinases. nih.gov
The following tables summarize key research findings on the regulation of gene expression by spexin through its receptors in various tissues.
Table 1: Regulation of Gene Expression in the Nervous System
| Target Gene | Effect of Spexin Signaling | Brain Region/Cell Type | Implicated Signaling Pathway(s) | Reference(s) |
| Agouti-Related Neuropeptide (AgRP) | Downregulation | Hypothalamus | Not specified | mdpi.comnih.gov |
| Neuropeptide Y (NPY) | Downregulation | Hypothalamus | Not specified | nih.govfrontiersin.org |
| Proopiomelanocortin (POMC) | Upregulation | Hypothalamus | STAT3 | nih.govfrontiersin.org |
| Cocaine and Amphetamine Regulated Transcript (CART) | Upregulation | Hypothalamus | Not specified | mdpi.com |
| Orexin | Downregulation | Hypothalamus | Not specified | frontiersin.org |
| Spexin (SPX) | Downregulation (by CRF) | Hippocampus | AC/cAMP/PKA, MEK1/2/Erk1/2 | researchgate.net |
Table 2: Regulation of Gene Expression in Metabolic and Other Tissues
| Target Gene(s) | Effect of Spexin Signaling | Tissue/Cell Type | Implicated Receptor(s) | Reference(s) |
| Pro-adipogenic genes | Downregulation | Adipocytes (Human, Mouse) | GALR2, GALR3 | researchgate.net |
| Muscle differentiation markers | Upregulation | C2C12 Myoblasts | GALR3 | nih.gov |
| Genes for steroidogenesis | Downregulation | Granulosa Cells (Human) | GALR2, GALR3 | researchgate.netdntb.gov.ua |
These findings underscore the critical role of spexin receptor activation in translating extracellular signals into specific genomic responses, thereby modulating a wide array of physiological processes. While much of the research has focused on the primary 14-amino-acid spexin peptide, it establishes the fundamental mechanisms through which its derivatives, such as Spexin-2 (53-70), are expected to function.
Physiological Roles and Systemic Regulation Mediated by Spexin 2 53 70
Central and Peripheral Nervous System Modulation by Spexin-2 (53-70)
Spexin-2 (53-70) exerts significant influence over the central and peripheral nervous systems, functioning as a neurotransmitter or neuromodulator and playing a role in pain perception. medchemexpress.comphoenixbiotech.netnih.gov
Neurotransmitter and Neuromodulator Functions
The location of spexin (B561601), the precursor to Spexin-2 (53-70), in neurons suggests its role as a neurotransmitter or neuromodulator. phoenixbiotech.netnih.gov Spexin is widely expressed in various brain regions, which is consistent with its proposed functions in neurotransmission and neuromodulation. nih.govresearchgate.net The broader family of spexins, acting through galanin receptors, are involved in a variety of neurophysiological functions. medchemexpress.comfrontiersin.orgfrontiersin.org
Role in Nociception and Pain Modulatory Systems
Intraventricular administration of Spexin-2 (53-70) has been shown to produce antinociceptive activity. nih.govnih.govphoenixbiotech.net In studies using a warm water tail withdrawal assay in mice, Spexin-2 (53-70) demonstrated a dose-dependent antinociceptive effect. nih.gov A dose of 10 nmol produced a maximal response at 30 minutes, with the effect lasting for up to 2 hours. nih.gov This suggests that Spexin-2 (53-70) is a potent modulator of nociceptive pathways within the central nervous system. nih.govnih.gov
Distribution of Spexin-2 (53-70) Immunoreactivity in Brain Regions
While direct immunoreactivity data for Spexin-2 (53-70) is limited, the distribution of its precursor, spexin, provides insight into its potential sites of action. Spexin immunoreactivity has been detected in various brain regions, including the hypothalamus, hippocampus, and cortex. phoenixbiotech.netulster.ac.uk Specifically, it has been found in the hypothalamic paraventricular and supraoptic nuclei. phoenixbiotech.netresearchgate.net This widespread distribution supports the diverse physiological roles attributed to peptides derived from the proNPQ/spexin precursor. phoenixbiotech.net
Cardiovascular and Renal Homeostasis Affected by Spexin-2 (53-70)
Spexin-2 (53-70) plays a crucial role in the central regulation of cardiovascular and renal systems, influencing heart rate, urine flow, and electrolyte balance. anaspec.comnih.govevitachem.com
Regulation of Arterial Blood Pressure and Heart Rate
When administered intracerebroventricularly in rats, Spexin-2 (53-70) induces a significant decrease in heart rate without altering mean arterial pressure. nih.govnih.govphoenixbiotech.net Specifically, a dose of 30 nmol resulted in a transient decrease in heart rate of approximately 26 ± 9 beats per minute. nih.gov This effect on heart rate persisted for about 20 minutes. nih.gov In contrast, intravenous administration of Spexin-2 (53-70) did not produce any significant changes in systemic cardiovascular function. nih.gov
| Parameter | Change Observed | Magnitude of Change | Reference |
|---|---|---|---|
| Mean Arterial Pressure | No significant change | N/A | nih.govnih.govphoenixbiotech.net |
| Heart Rate | Decrease | 26 ± 9 bpm | nih.gov |
Modulation of Urine Flow Rate and Renal Excretion
Central administration of Spexin-2 (53-70) leads to a marked and sustained increase in urine flow rate. nih.govnih.govphoenixbiotech.net This diuretic effect was observed to begin approximately 40 minutes after injection and remained elevated for the 90-minute duration of the study. nih.gov The urine flow rate increased from a control value of 54 ± 2 μl/min to 114 ± 9 μl/min at 90 minutes. nih.gov Furthermore, central Spexin-2 (53-70) administration also resulted in a significant increase in urinary sodium excretion. nih.gov
| Parameter | Change Observed | Magnitude of Change | Reference |
|---|---|---|---|
| Urine Flow Rate | Marked and sustained increase | From 54±2 to 114±9 μl/min | nih.gov |
| Urinary Sodium Excretion | Marked and sustained increase | Not quantified | nih.gov |
Differential Effects of Spexin-2 (53-70) Versus Other Spexin Variants on Cardiovascular and Renal Function
The prohormone proNPQ/spexin can be processed into multiple bioactive peptides, including spexin (also known as NPQ) and NPQ 53-70, which is identical to Spexin-2 (53-70). nih.govnih.gov These peptides exert distinct and sometimes opposing effects on the cardiovascular and renal systems, particularly when administered centrally into the brain. nih.govnih.gov
Intracerebroventricular (ICV) injection of spexin in rats leads to an increase in mean arterial pressure, a decrease in heart rate, and a significant reduction in urine flow. nih.govnih.gov This profile suggests a role for spexin in centrally mediated fluid conservation and blood pressure elevation. nih.govfrontiersin.org
In contrast, central administration of Spexin-2 (53-70) elicits a different set of responses. It causes a transient decrease in heart rate without a corresponding change in mean arterial blood pressure. nih.govnih.gov Most notably, and in direct opposition to spexin, Spexin-2 (53-70) produces a marked increase in urine flow rate, indicating a diuretic effect. nih.govnih.gov
These differential effects highlight the nuanced control exerted by peptides derived from the same precursor. While both peptides can induce bradycardia, their impact on blood pressure and renal water handling are divergent. nih.govnih.gov The mechanisms underlying these differences are likely tied to their specific receptor interactions and the neural pathways they activate within the central nervous system. nih.gov Further research is needed to fully elucidate the distinct neural and/or humoral mechanisms by which each peptide influences these vital physiological functions. nih.gov
| Peptide | Mean Arterial Pressure | Heart Rate | Urine Flow Rate |
| Spexin (NPQ) | Increase | Decrease | Profound Decrease |
| Spexin-2 (53-70) | No Change | Decrease | Marked Increase |
Metabolic and Energy Homeostasis Control by Spexin-2 (53-70)
While specific research on the metabolic effects of the Spexin-2 (53-70) fragment is limited, extensive studies on the broader spexin peptide provide a framework for its likely involvement in metabolic regulation. Spexin is recognized as a key player in energy homeostasis, influencing food intake, lipid and glucose metabolism, and adipose tissue function. researchgate.netnih.gov
Influence on Food Intake and Satiety Pathways
Spexin is established as a satiety factor in various species, including mice and fish. nih.govmdpi.comnih.gov Administration of spexin, both peripherally and centrally, effectively reduces food intake. nih.govfrontiersin.org This anorexigenic effect is mediated through the modulation of key neuropeptides in the hypothalamus, a critical brain region for appetite control. nih.gov
Specifically, spexin treatment has been shown to decrease the expression of orexigenic (appetite-stimulating) signals like Neuropeptide Y (NPY) and Agouti-related peptide (AgRP). nih.govoup.com Concurrently, it increases the expression of anorexigenic (appetite-suppressing) signals such as Pro-opiomelanocortin (POMC), Cocaine- and amphetamine-regulated transcript (CART), and Cholecystokinin (CCK). nih.govoup.com The regulation of these hypothalamic pathways appears to be mediated through galanin receptors (GalR), specifically GalR2 and GalR3. nih.govmdpi.com
Regulation of Lipid Metabolism (e.g., Fatty Acid Uptake, Lipogenesis, Lipolysis)
Spexin plays a significant role in lipid metabolism, with evidence pointing to its ability to inhibit fat storage and promote fat breakdown. researchgate.net In human adipocytes and murine 3T3-L1 cells, spexin has been shown to stimulate lipolysis (the breakdown of stored fats) and inhibit lipogenesis (the creation of new fats). researchgate.net Furthermore, spexin can directly inhibit the uptake of long-chain fatty acids into adipocytes, thereby reducing lipid accumulation. researchgate.net
Impact on Glucose Homeostasis and Insulin (B600854) Sensitivity
Spexin is implicated in the regulation of glucose metabolism and insulin sensitivity. researchgate.netnih.gov Circulating levels of spexin have been found to be negatively correlated with fasting glucose and markers of insulin resistance in some human populations. nih.govnih.govcas.cz
In animal models of obesity and type 2 diabetes, spexin treatment has been shown to improve glucose tolerance and insulin sensitivity. nih.govresearchgate.netnih.gov Mechanistically, spexin can enhance glucose uptake in skeletal muscle, a major site of glucose disposal. researchgate.net It has been shown to increase the expression of glucose transporter 4 (GLUT4) and peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α), key proteins involved in glucose metabolism and insulin signaling. researchgate.net Furthermore, spexin can inhibit hepatic gluconeogenesis, the production of glucose by the liver, by regulating the FoxO1/PGC-1α pathway. nih.gov
Interplay with Leptin Signaling in Hypothalamic Energy Regulation
A significant interaction exists between spexin and leptin, a key adiposity hormone, in the hypothalamic control of energy balance. nih.govnih.gov Leptin, which is secreted by adipose tissue, acts on the hypothalamus to suppress appetite and increase energy expenditure. frontiersin.org
Research has shown that leptin can stimulate the expression of spexin in the hypothalamus through the STAT3 signaling pathway. nih.govnih.gov In turn, spexin appears to be a necessary mediator for some of leptin's anorexigenic effects. nih.gov Blocking the synthesis of spexin in the hypothalamus diminishes the ability of leptin to reduce food intake and body weight. nih.govnih.gov This suggests that spexin acts downstream of leptin to influence the expression of POMC, a critical anorexigenic neuropeptide. nih.gov
Furthermore, spexin treatment has been found to increase the expression of the leptin receptor (LepR) in the hypothalamus, potentially enhancing the tissue's sensitivity to leptin. nih.gov This intricate interplay highlights a cooperative relationship between spexin and leptin in the central regulation of feeding and energy homeostasis. nih.govfrontiersin.org
| Molecule | Effect on Spexin Expression | Effect on Leptin Signaling | Downstream Effects on Feeding |
| Leptin | Increases hypothalamic spexin mRNA via STAT3 pathway nih.govnih.gov | Suppresses food intake | |
| Spexin | Mediates leptin's anorexigenic effects on POMC expression nih.gov | Decreases food intake and body weight | |
| Increases hypothalamic leptin receptor (LepR) expression nih.gov |
Modulation of White Adipose Tissue Thermogenesis
Recent studies have explored the role of spexin in the thermogenic capacity of white adipose tissue (WAT), a process known as "browning" or "beiging," where white adipocytes acquire characteristics of brown adipocytes, which are specialized for heat production.
One line of research suggests that spexin can promote WAT browning. nih.gov In a study on high-fat diet-induced obese mice, spexin treatment was found to alleviate weight gain and improve metabolic parameters, an effect attributed to its pro-browning action in WAT. nih.gov This study identified the JAK2/STAT3 signaling pathway as a mediator of spexin's pro-browning effects. nih.gov
However, other research presents a contrasting view. A study investigating the role of spexin in WAT thermogenesis under both basal and cold-stimulated conditions found that spexin treatment in vivo reduced the thermogenic process in both subcutaneous and abdominal adipose tissue. nih.govnih.gov In this study, spexin treatment decreased the levels of Uncoupling protein 1 (UCP1), a key marker of thermogenesis, as well as the expression of other thermogenic genes. nih.govnih.gov Another study also reported that long-term spexin treatment disrupted the thermogenic profile of white adipose tissue by downregulating β3-adrenergic receptor expression. biorxiv.org
These conflicting findings suggest that the effect of spexin on WAT thermogenesis may be complex and potentially dependent on the specific experimental conditions, the model system used, and the duration of treatment. Further investigation is required to reconcile these differing observations and fully understand spexin's role in this aspect of energy expenditure. biorxiv.org
Endocrine and Reproductive System Involvement of Spexin-2 (53-70)
Spexin-2 (53-70) is implicated in the intricate regulation of the endocrine and reproductive systems, influencing cellular processes and hormonal secretions.
Research indicates that spexin plays a role in the adrenal gland, with evidence suggesting it inhibits the proliferation of adrenocortical cells. uniprot.orgnih.gov Studies in rats have shown that the spexin gene (SPX) is expressed in the adrenal cortex, specifically in the zona glomerulosa and zona fasciculata/reticularis. nih.gov Prolonged exposure of primary cultures of adrenocortical cells to spexin resulted in a notable decrease in BrdU incorporation, a marker for cell proliferation. nih.gov This suggests a direct involvement of spexin in controlling the growth of adrenocortical cells. nih.gov
The spexin family of peptides, including Spexin-2, is involved in the regulation of the hypothalamic-pituitary-gonadal (HPG) axis. nih.gov In fish, spexin has been shown to directly regulate pituitary function by decreasing the secretion of luteinizing hormone (LH). nih.govoup.com This inhibitory effect on LH is a key aspect of its role in reproduction. oup.comfrontiersin.orgnih.gov While some studies in mammals, specifically in ewes, did not find evidence that spexin impacts LH release, the connection between spexin and the gonadotropic axis remains an area of active investigation. nih.gov The interplay is complex, as spexin, galanin, and kisspeptin (B8261505), which all share a common evolutionary ancestor, have varied effects on gonadotropin-releasing hormone (GnRH) and LH secretion. oup.com
Spexin is expressed in the pancreas and is considered a regulator of its endocrine functions. nih.govnih.gov Studies have demonstrated that spexin can reduce glucose-stimulated insulin secretion from isolated pancreatic islets in rats. nih.govnih.gov This suggests a negative regulatory role in insulin release. nih.gov The interaction between spexin and insulin appears to be part of a complex feedback loop within the pancreatic islets, also involving glucose. nih.gov While spexin treatment has been shown to decrease insulin gene expression, it has also been observed to increase the viability and proliferation of pancreatic islet cells in vitro. nih.govsci-hub.se
Table 1: Effects of Spexin on Pancreatic Endocrine Function
| Parameter | Observation in Rats | Reference |
| Insulin Secretion | Reduced in the presence of high glucose | nih.govnih.gov |
| Insulin Gene Expression | Decreased | nih.govsci-hub.se |
| Pancreatic Islet Cell Viability | Increased | nih.gov |
| Pancreatic Islet Cell Proliferation | Increased | nih.gov |
Spexin and its receptors, galanin receptors 2 and 3 (GALR2/3), are expressed in the human ovary. nih.govnih.gov Research has shown that spexin is present in the follicular fluid and its concentration, along with its gene expression in granulosa cells, is decreased in obese women and those with polycystic ovarian syndrome (PCOS). nih.govnih.gov In vitro studies on human granulosa cells have revealed that spexin reduces cell proliferation and steroidogenesis. nih.govnih.gov These effects are mediated through GALR2/3 and involve various signaling pathways. nih.gov This indicates that spexin is a novel regulator of human ovarian physiology and may play a role in the pathogenesis of PCOS. nih.govnih.gov
Table 2: Research Findings on Spexin in Human Ovarian Granulosa Cells
| Finding | Details | Reference |
| Expression | Spexin and its receptors (GALR2/3) are present in the ovary. | nih.govnih.gov |
| Regulation in PCOS | Decreased spexin concentration in follicular fluid and gene expression in granulosa cells of obese and PCOS women. | nih.govnih.gov |
| Cellular Effects | Reduces granulosa cell proliferation and steroidogenesis. | nih.govnih.gov |
| Mechanism of Action | Effects are mediated by GALR2/3 and associated signaling pathways. | nih.gov |
Gastrointestinal Motility and Function Influenced by Spexin-2 (53-70)
The influence of the spexin family of peptides extends to the gastrointestinal system, where they play a role in modulating smooth muscle activity.
Spexin has been shown to stimulate smooth muscle contractions in the gastrointestinal tract. phoenixpeptide.comnih.gov In mice, spexin dose-dependently stimulated intestinal and colonic smooth muscle contraction. nih.govnih.gov This stimulatory effect is mediated through the galanin receptor 2 (GALR2). nih.govnih.gov The mechanism involves the activation of L-type voltage-dependent calcium channels, leading to an increase in intracellular calcium concentration in colonic smooth muscle cells. nih.govnih.gov These findings highlight the important physiological role of spexin in regulating gastrointestinal motility. nih.govnih.gov
Cellular and Tissue Specific Actions of Spexin 2 53 70
Effects on Cell Proliferation, Differentiation, and Viability
The peptide Spexin-2 (53-70), also known as NPQ (53-70), is a bioactive fragment derived from the prohormone spexin (B561601). medchemexpress.com Research has begun to uncover its diverse roles in cellular functions across various tissues.
Studies in Pancreatic Cells/Islets
In studies involving rat pancreatic cells and islets, spexin treatment has been shown to increase cell viability and proliferation. nih.govresearchgate.net This was evidenced by MTT and BrdU assays, which measure metabolic activity and DNA synthesis, respectively. nih.gov Furthermore, an increase in the protein level of proliferating cell nuclear antigen (PCNA), a key marker of cell proliferation, was observed. nih.govresearchgate.net
However, the effects on pancreatic function are complex. While promoting cell survival, spexin has been found to reduce insulin (B600854) secretion from cultured cells and isolated islets at high glucose concentrations. nih.govresearchgate.net Additionally, it was observed to decrease the gene expression of insulin and pancreatic and duodenal homeobox-1 (Pdx-1), a crucial transcription factor for pancreas development and insulin gene expression. nih.govresearchgate.net These findings suggest a multifaceted role for spexin in pancreatic regulation, potentially influencing both the regenerative capacity and the secretory function of pancreatic cells. nih.gov
Impact on Adrenocortical Cells
Research on rat adrenocortical cells indicates that spexin has an inhibitory effect on their proliferation. frontiersin.orgoup.com This suggests a potential role for spexin in regulating the growth and size of the adrenal cortex. While inhibiting proliferation, spexin was also found to have a minor stimulatory effect on corticosteroid release. uniprot.org
Modulation in Muscle Cell Lines (e.g., C2C12)
In the context of skeletal muscle, studies using the C2C12 mouse myoblast cell line have demonstrated that spexin promotes both proliferation and differentiation. researchgate.netnih.govnih.gov Spexin treatment stimulated the proliferation of C2C12 cells, an effect mediated through the galanin receptor subtypes 2 and 3 (GalR2 and GalR3) and involving the activation of the ERK1/2 signaling pathway. researchgate.netnih.gov
Furthermore, spexin was found to enhance the differentiation of myoblasts into myotubes. nih.govnih.gov This was evidenced by increased mRNA and protein levels of key myogenic differentiation markers such as myogenin and MyoD. nih.govnih.gov The process of myoblast fusion into myotubes was also promoted by spexin. nih.govnih.gov Interestingly, the involvement of galanin receptors appears to be stage-specific, with both GalR2 and GalR3 playing a role in the early stages of differentiation, while the effects in the later stages are primarily mediated by GalR3. nih.govnih.gov
Influence on Osteoblast Activity
In the realm of bone metabolism, research utilizing the MC3T3-E1 osteoblast precursor cell line has shown that spexin promotes osteogenic differentiation. nih.gov While spexin treatment did not affect the proliferation of these cells, it significantly enhanced alkaline phosphatase (ALP) activity, a key early marker of osteoblast differentiation. nih.gov Moreover, it increased mineralization, the process by which bone tissue is formed, and upregulated the expression of essential osteogenic marker genes, including runt-related transcription factor 2 (Runx2), collagen type I alpha 1 (Col1a1), osteocalcin (B1147995) (Oc), and bone sialoprotein (Bsp). nih.gov These findings suggest that spexin plays a stimulatory role in the differentiation of osteoblasts and subsequent bone formation. nih.gov
Tissue Expression Profiles of Spexin-2 (53-70) and Its Receptors
Spexin and its receptors, primarily GalR2 and GalR3, are widely distributed throughout the body, indicating their involvement in a broad range of physiological processes. mdpi.comresearchgate.net
Central Nervous System Distribution (Hypothalamus, Cerebral Cortex, etc.)
Spexin mRNA has been detected in various regions of the central nervous system in rodents and humans. mdpi.com In rats, spexin expression has been identified in the hypothalamus. researchgate.netmdpi.com Studies in mice have also shown its presence in the hippocampus and striatum. mdpi.com Research on the effects of psilocybin in rats revealed changes in the gene expression of spexin and its receptors in the hypothalamus, suggesting a role in mood, appetite, and stress regulation. psypost.org
The receptors through which spexin acts, GalR2 and GalR3, are also expressed in the central nervous system. frontiersin.org High levels of GalR2 mRNA have been found in the hypothalamus, medial habenula, ventral midbrain, and dorsal raphe nucleus. frontiersin.org This distribution aligns with the proposed functions of spexin in regulating appetite and mood. mdpi.comfrontiersin.org
Peripheral Organ Localization (Liver, Kidney, Gonad, Adipose Tissue, etc.)
The expression of spexin is widespread across numerous peripheral organs in rats, mice, and humans, pointing to its diverse regulatory functions. nih.govfrontiersin.org Studies have identified significant expression in metabolic, excretory, and reproductive organs.
In rats, RT-PCR analysis has confirmed the presence of spexin mRNA in a comprehensive list of organs, including the esophagus, stomach, small intestine, liver, pancreas, lung, heart, kidney, adrenal gland, spleen, and gonads (testis and ovary). nih.gov Notably, gene expression was found to be at least 10-fold higher in the esophagus, liver, pancreas, kidney, thyroid, and ovary compared to the reference gene. nih.gov Similarly, studies in mice have demonstrated ubiquitous expression at the tissue level, with prominent signals in the gastrointestinal tract, liver, gonad, and adrenal gland. frontiersin.org Human studies have also confirmed high expression in organs such as the adrenal gland, liver, kidney, visceral fat, stomach, and pancreas. nih.govnih.gov
The following table summarizes the localization of Spexin (SPX) in key peripheral organs across different species, as identified by mRNA and protein expression studies.
| Organ | Species | Method of Detection | Key Findings | References |
| Liver | Rat, Mouse, Human | RT-PCR, IHC | High gene expression in rats; protein signals detected in mouse liver cells; mRNA expression confirmed in human liver. | nih.govfrontiersin.orgnih.gov |
| Kidney | Rat, Mouse, Human | RT-PCR, Northern Blot, IHC | Spexin mRNA and protein expression confirmed in all three species. | nih.govfrontiersin.orgnih.gov |
| Gonads (Ovary/Testis) | Rat, Mouse | RT-PCR, IHC | High mRNA expression in rat ovary; protein detected in mouse testis and various ovarian cell types (oocytes, granulosa, theca cells); immunoreactivity in rat Leydig and ovarian cells. | nih.govfrontiersin.org |
| Adipose Tissue | Mouse, Human | RT-PCR, IHC | Protein signals located in mouse white adipose tissue; mRNA expression found in human visceral fat. | frontiersin.orgnih.govnih.gov |
| Adrenal Gland | Rat, Mouse, Human | RT-PCR, IHC | High expression in human and rat adrenal glands; protein detected in mouse adrenal cortex and medulla. | nih.govfrontiersin.orgnih.gov |
| Pancreas | Rat, Human | RT-PCR, IHC | High gene expression in rats; high expression noted in human pancreatic islets. | nih.govnih.govnih.gov |
| Stomach | Rat, Mouse, Human | RT-PCR, IHC | mRNA and protein expression confirmed in all three species. | nih.govfrontiersin.orgnih.gov |
Cellular Localization (Neurons, Endocrine Cells, Epithelial Tissues)
At the cellular level, spexin immunoreactivity is predominantly found within the cytoplasm of neurons, endocrine cells, and epithelial cells, highlighting its roles as a neurotransmitter, neuromodulator, and endocrine factor. nih.govbohrium.com
Neurons: In the nervous system, spexin is expressed in various neuronal groups. nih.gov It is notably present in the hypothalamus, a critical region for regulating processes like appetite and energy homeostasis. nih.govresearchgate.net Studies in rats have also detected spexin immunoreaction in ganglionic cells of the trigeminal and superior cervical ganglia. nih.gov
Endocrine Cells: Expression of spexin is a common feature of endocrine tissues. nih.gov In rats, immunoreactivity has been observed in the adenohypophysis, thyroid, and parathyroid glands. nih.gov The adrenal gland shows significant localization, with signals in the adrenal cortex and ganglionic cells of the medulla in rats, and in adrenocortical cells of the zona glomerulosa, fasciculata, and reticularis in mice. nih.govfrontiersin.org In the gonads, spexin is found in endocrine-active cells, including Leydig cells in the testes and thecal, luteal, and interstitial cells of the ovary in rats. nih.govbohrium.com Furthermore, spexin is expressed in human pancreatic islets, where it may interact with insulin to regulate endocrine function. nih.govnih.gov
Epithelial Tissues: Spexin is widely detected in the epithelial layers of numerous organ systems. nih.govnih.gov This widespread expression suggests a potential role in functions like transepithelial transport and the regulation of cell renewal. bohrium.com In rats, spexin has been immunohistochemically located in the epithelia of the digestive, respiratory, urinary, and reproductive systems. nih.gov Human studies corroborate these findings, showing high expression in the epithelial tissues of the stomach, small intestine, colon, kidney, and lung. nih.gov In the mouse oviduct, specific signals have been found in the columnar epithelium. frontiersin.org
The table below details the cellular localization of Spexin (SPX) as identified by immunohistochemical studies.
| Cell Type | Species | Location/Organ System | Key Findings | References |
| Neurons | Rat | Central Nervous System, Peripheral Ganglia | Immunoreactivity found in various neuronal groups and ganglionic cells. | nih.govbohrium.com |
| Endocrine Cells | Rat, Mouse, Human | Adrenal Gland, Pancreas, Gonads, Pituitary, Thyroid | Detected in adrenocortical cells, pancreatic islets, Leydig cells, ovarian thecal/luteal cells, and the adenohypophysis. | nih.govnih.govfrontiersin.orgnih.gov |
| Epithelial Tissues | Rat, Mouse, Human | Digestive, Respiratory, Urinary, Reproductive Systems | Widespread immunoreactivity in the epithelial layers of multiple organ systems, including the stomach, intestines, kidney, lung, and oviduct. | nih.govfrontiersin.orgnih.gov |
Experimental Methodologies for Investigating Spexin 2 53 70
In Vivo Animal Models
In vivo studies have been crucial in understanding the systemic effects of Spexin-2 (53-70) in a whole-organism context. Rodent and aquatic vertebrate models have been prominently used to investigate its central and peripheral actions.
Rodent Models (Rats, Mice): Intracerebroventricular and Peripheral Administration Studies
Rodent models, particularly rats and mice, have been central to deciphering the cardiovascular, renal, and nociceptive effects of Spexin-2 (53-70). nih.gov Conscious, male Sprague-Dawley rats are often utilized for cardiovascular and renal function studies, while mice are typically employed for behavioral assessments, including nociception. nih.gov
A key experimental technique involves intracerebroventricular (i.c.v.) administration , where the peptide is directly injected into the lateral cerebral ventricle of the brain. nih.gov This method allows researchers to study the central effects of Spexin-2 (53-70) while minimizing its peripheral influence. For these procedures, a stainless steel cannula is stereotaxically implanted into the brain of anesthetized rats several days prior to the experiment. nih.gov On the day of the study, following a baseline monitoring period, Spexin-2 (53-70) or a vehicle control is administered through the cannula. nih.gov
Peripheral administration , typically through intravenous or intraperitoneal (i.p.) injections, is used to study the systemic effects of the peptide. phoenixbiotech.netresearchgate.net These studies have revealed that Spexin-2 (53-70) has different effects when administered centrally versus peripherally. phoenixbiotech.net For instance, i.c.v. administration of Spexin-2 (53-70) in rats leads to a decrease in heart rate and a significant increase in urine flow, with no change in mean arterial pressure. nih.govphoenixbiotech.netresearchgate.net In contrast, intravenous administration has different cardiovascular and renal consequences. phoenixbiotech.net
In mice, i.c.v. injection of Spexin-2 (53-70) has been shown to induce a dose-dependent antinociceptive effect, as measured by the warm water tail-withdrawal assay. nih.govphoenixbiotech.net This indicates a role for the peptide in modulating pain perception within the central nervous system.
| Model | Administration Route | Observed Effects of Spexin-2 (53-70) | Reference |
|---|---|---|---|
| Rat | Intracerebroventricular (i.c.v.) | Decreased heart rate, marked increase in urine flow rate, no change in mean arterial pressure. | nih.govphoenixbiotech.netresearchgate.net |
| Mouse | Intracerebroventricular (i.c.v.) | Dose-dependent antinociceptive activity. | nih.govphoenixbiotech.net |
| Mouse (Diet-Induced Obesity) | Intraperitoneal (i.p.) | Reduced respiratory exchange ratio at night, increased locomotion. | researchgate.net |
Aquatic Vertebrate Models (Goldfish, Zebrafish): Comparative Physiological Studies
Aquatic vertebrate models, such as goldfish and zebrafish, have provided valuable comparative insights into the functions of the spexin (B561601) family of peptides. frontiersin.orgnih.gov While research has often focused on Spexin-1 (SPX1), the paralog of Spexin-2, these studies offer a broader evolutionary context. frontiersin.org
In goldfish, SPX1 has been shown to suppress the reproductive axis and reduce food intake. frontiersin.orgresearchgate.net Studies in zebrafish have detailed the distribution of both SPX1 and a second form, SPX2, in the brain. frontiersin.orgnih.gov SPX1 is found in the midbrain and hindbrain, while SPX2 expression is more restricted, particularly in the hypothalamic preoptic area. frontiersin.orgmdpi.com
These studies often employ techniques like RT-PCR to measure mRNA expression levels in different tissues, providing information on where the peptides are produced. nih.gov In situ hybridization is also used to visualize the specific location of cells expressing spexin peptides within the brain. mdpi.com Such comparative studies across vertebrate species help to understand the conserved and divergent functions of spexin peptides. frontiersin.org
Surgical and Pharmacological Interventions
Surgical interventions, such as the stereotaxic implantation of cannulas for i.c.v. injections, are fundamental to in vivo studies of Spexin-2 (53-70). nih.gov Another surgical procedure mentioned in the broader context of spexin research is adrenal enucleation in rats, which induces regeneration of the adrenal cortex and has been used to study the effects of spexin on adrenocortical cell proliferation. phoenixbiotech.net
Pharmacological interventions involve the administration of Spexin-2 (53-70) itself, as well as other agents to understand its mechanism of action. For example, studies have investigated the effects of Spexin-2 (53-70) in comparison to other peptides like angiotensin II. nih.gov Additionally, research on the broader spexin family has explored its interaction with galanin receptors, suggesting that pharmacological blockade of these receptors could be a tool to investigate Spexin-2's signaling pathways. mdpi.com
In Vitro Cellular and Tissue Culture Systems
In vitro models provide a more controlled environment to dissect the direct cellular and molecular mechanisms of Spexin-2 (53-70) action, free from the complexities of a whole organism.
Isolated Organ and Tissue Explants
The use of isolated organ and tissue explants allows for the study of Spexin-2 (53-70) on specific tissues in a controlled setting. A notable example is the rat stomach explant assay, where a predicted peptide from the spexin precursor was shown to induce muscle contraction. phoenixbiotech.net Another in vitro model involves freshly isolated zona glomerulosa (ZG) cells from the adrenal gland, where spexin was found to stimulate basal aldosterone (B195564) secretion. phoenixbiotech.net These types of experiments help to pinpoint the direct effects of spexin-related peptides on organ function.
Primary Cell Cultures and Established Cell Lines
Primary cell cultures and established cell lines are powerful tools for investigating the cellular and molecular effects of Spexin-2 (53-70). For instance, prolonged exposure of adrenocortical cell primary cultures to spexin resulted in a small increase in corticosterone (B1669441) secretion and a notable decrease in cell proliferation, as measured by BrdU incorporation. phoenixbiotech.net
In the context of metabolic studies, murine 3T3-L1 cells, a fibroblast cell line that can be differentiated into adipocytes, and human adipocytes have been used. nih.govresearchgate.net In these models, spexin has been shown to inhibit basal and insulin-stimulated glucose uptake and lipogenesis. nih.govresearchgate.net Furthermore, studies on isolated adipocytes from mice with diet-induced obesity demonstrated that spexin significantly inhibited the uptake of long-chain fatty acids. researchgate.net These cellular assays are critical for understanding the direct metabolic actions of spexin peptides.
| Model | Experimental Focus | Observed Effects of Spexin/Spexin-related peptides | Reference |
|---|---|---|---|
| Rat Stomach Explant | Muscle Contraction | Induced muscle contraction. | phoenixbiotech.net |
| Isolated Rat Adrenal Zona Glomerulosa Cells | Hormone Secretion | Stimulated basal aldosterone secretion. | phoenixbiotech.net |
| Rat Adrenocortical Cell Primary Cultures | Hormone Secretion & Proliferation | Slightly increased corticosterone secretion, decreased BrdU incorporation. | phoenixbiotech.net |
| Murine 3T3-L1 Cells & Human Adipocytes | Metabolism | Inhibited basal and insulin-stimulated glucose uptake and lipogenesis. | nih.govresearchgate.net |
| Isolated Adipocytes (from DIO mice) | Fatty Acid Uptake | Inhibited facilitated fatty acid uptake. | researchgate.net |
Molecular and Biochemical Techniques
Molecular and biochemical techniques form the cornerstone of spexin research, enabling scientists to detect its presence, quantify its expression, and understand its functional mechanisms at a molecular level.
Gene expression analysis is fundamental to understanding the physiological relevance of Spexin-2 by revealing its sites of synthesis. Reverse Transcription-Polymerase Chain Reaction (RT-PCR) and quantitative Real-Time PCR (qPCR) are the primary methods used to detect and quantify spexin messenger RNA (mRNA) transcripts in various tissues.
Studies in rats have utilized RT-PCR to identify spexin mRNA in a wide array of organs, including the esophagus, stomach, liver, pancreas, brain, and endocrine glands, indicating its widespread functional importance. nih.gov In non-mammalian vertebrates like chickens, qPCR has been employed to create detailed expression profiles of SPX2. These studies have shown high expression levels in the anterior pituitary, testis, and adrenal gland, with ubiquitous expression throughout the central nervous system, particularly in the hypothalamus. mdpi.com The 2-ΔΔCT method is a common calculation used to normalize the mRNA levels of target genes against a reference gene, such as β-actin, to express the data as a fold change relative to a control. mdpi.com This quantitative approach is crucial for understanding how spexin expression changes under different physiological conditions, such as food deprivation, where hypothalamic SPX2 expression was found to be significantly upregulated. mdpi.com
Table 1: Selected Research Findings from Gene Expression Analysis of Spexin/Spexin-2
| Organism | Technique | Key Findings | Reference |
| Rat | RT-PCR | Spexin mRNA detected in all tissues examined, including digestive, nervous, and endocrine systems. | nih.gov |
| Chicken | qPCR | SPX2 transcripts widely distributed, with highest expression in the hypothalamus, anterior pituitary, testis, and adrenal gland. | mdpi.com |
| Zebrafish | qPCR | SPX2 detected in the central nervous system and peripheral tissues, with high expression in the brain and testes. | mdpi.com |
| Mouse | qRT-PCR | SPX mRNA is expressed in leptin receptor-positive cells in the hypothalamus. | nih.gov |
Bioinformatics and Computational Approaches
Bioinformatics and computational biology have been indispensable tools in the study of Spexin-2, from its initial discovery to the analysis of its evolutionary history and function. mdpi.com
Spexin itself was first identified in 2007 through bioinformatics, using a computational method known as the Hidden Markov Model to scan protein databases for novel peptide sequences. dergipark.org.trnih.gov Computational tools were also critical in predicting the structure of the spexin prohormone and identifying the cleavage sites that release the mature, active peptide. phoenixbiotech.net
Furthermore, computational approaches are vital for understanding the evolutionary context of Spexin-2. mdpi.com By comparing the genomes of different species, researchers have identified two paralogous forms of the spexin gene, spx1 and spx2, in non-mammalian vertebrates, whereas mammals appear to have only spx1. dergipark.org.trnih.gov Syntenic analysis, a computational method that compares gene order on chromosomes across species, revealed that the spexin genes are located near the galanin and kisspeptin (B8261505) gene families, suggesting they all arose from a common ancestral gene through duplication events. oup.com These computational analyses provide a powerful framework for predicting function and understanding the peptide's evolutionary significance. mdpi.com
Discovery and Phylogenetic Analysis of Spexin Family Peptides
The initial identification of the spexin peptide family, including the precursor to Spexin-2 (53-70), was a direct result of advancements in bioinformatics. nih.govoup.comfrontiersin.org Researchers utilized computational tools, such as hidden Markov models, to scan genomic and proteomic databases for novel, conserved peptide sequences. frontiersin.org This in silico approach led to the discovery of the gene encoding spexin, identified as C12ORF39 in humans. frontiersin.org
Phylogenetic and Synteny Analysis:
Following its discovery, extensive phylogenetic and synteny analyses were conducted to understand the evolutionary relationships of the spexin gene family. oup.comnih.gov These studies revealed that the spexin gene (SPX) is part of a larger family of neuropeptides that includes kisspeptin (KISS) and galanin (GAL), all likely originating from a common ancestor through gene duplication events. oup.comnih.gov
Phylogenetic Tree Construction: Nucleotide and mature peptide sequences of spexin from various vertebrate species were downloaded from public databases like GenBank. nih.gov Software such as MEGA was used to construct phylogenetic trees using methods like the neighbor-joining algorithm, with bootstrap analysis to ensure statistical reliability. nih.govnih.gov These analyses demonstrated that spexin is more closely related to galanin than to kisspeptin. oup.com
Synteny Analysis: This method involves comparing the order of genes on chromosomes across different species. oup.comnih.gov It was used to show that the SPX, KISS, and GAL genes are located in close proximity on the chromosomes of various vertebrates, further supporting their shared evolutionary origin. oup.comnih.gov
A significant finding from these analyses was the identification of a second spexin gene, SPX2, in non-mammalian vertebrates like fish and amphibians, which is absent in mammalian genomes. nih.govmdpi.com Spexin-2 (53-70) is derived from this SPX2 prohormone. nih.govmedchemexpress.comanaspec.com
Experimental Validation:
The predictions made through bioinformatics were subsequently validated using experimental techniques:
Reverse-transcription polymerase chain reaction (RT-PCR): This technique was used to confirm the expression of spexin mRNA in various tissues of different species, providing evidence that the gene is actively transcribed.
Immunohistochemistry (IHC): Using antibodies specific to spexin, researchers were able to visualize the location of the peptide within different cells and tissues, confirming its production and distribution. ekb.eg For instance, anti-FLAG immunocytochemistry has been used to track spexin's cellular localization. evitachem.com
Mass Spectrometry (MS): Advanced mass spectrometry techniques are pivotal for the direct detection and sequencing of neuropeptides from tissue samples. sciexplor.comnih.gov This "peptidomics" approach allows for the identification of mature peptides and their post-translational modifications, providing definitive evidence of their existence in vivo. nih.gov
Prediction of Bioactive Peptide Domains
The identification of potentially bioactive fragments within a prohormone like spexin-2 is a key step in understanding its function. Computational methods are instrumental in predicting these domains before they are synthesized and tested in biological assays.
In Silico Prediction Tools:
Several bioinformatics tools and approaches are employed to predict bioactive peptides:
Cleavage Site Prediction: Prohormones are cleaved at specific sites by enzymes to release active peptides. These cleavage sites often consist of pairs of basic amino acids, such as arginine (R) and lysine (B10760008) (K). nih.gov The proNPQ/spexin prohormone, for example, contains three sets of "RR" residues, suggesting it can be processed into multiple bioactive peptides. nih.govphoenixbiotech.net Bioinformatics tools can predict these cleavage sites with a high degree of accuracy. bio.tools
Sequence Conservation Analysis: The amino acid sequence of Spexin-2 (53-70) is highly conserved across human, mouse, and rat, indicating its biological importance. nih.govmedchemexpress.comanaspec.com Aligning sequences from different species helps to identify conserved regions that are likely to be functionally significant. nih.gov
Machine Learning Algorithms: Modern approaches utilize machine learning algorithms, such as artificial neural networks, to predict the bioactivity of peptides. springernature.comnih.gov These models are trained on large datasets of known bioactive peptides and can identify potential candidates within protein sequences with high accuracy. nih.gov Web servers like PeptideRanker are used to score peptides based on their likelihood of being bioactive. mostwiedzy.pl
Databases of Bioactive Peptides: Researchers can compare newly identified peptide sequences against established databases of bioactive peptides, such as BIOPEP-UWM and NeuroPep. sciexplor.commostwiedzy.plresearchgate.net These databases contain extensive information on the sequences, structures, and functions of known neuropeptides. sciexplor.com
From Prediction to Function:
Once a potential bioactive peptide like Spexin-2 (53-70) is identified through these computational methods, it is then chemically synthesized for experimental validation. nih.gov These synthetic peptides are used in a variety of in vitro and in vivo assays to determine their biological activity. nih.gov For example, studies have shown that administration of synthetic Spexin-2 (53-70) to rats affects cardiovascular and renal function. nih.govmedchemexpress.comanaspec.com
The integration of these computational and experimental methodologies provides a powerful workflow for the discovery, characterization, and functional analysis of novel neuropeptides like Spexin-2 (53-70).
Table of Research Findings:
| Methodology | Key Findings for Spexin-2 and Spexin Family | References |
| Bioinformatics (Hidden Markov Models) | Initial discovery of the spexin (NPQ) neuropeptide. | frontiersin.org |
| Phylogenetic and Synteny Analysis | Spexin is evolutionarily related to galanin and kisspeptin. A second spexin gene (SPX2) exists in non-mammals. | oup.comnih.gov |
| Sequence Alignment | The amino acid sequence of Spexin-2 (53-70) is conserved in humans, mice, and rats. | nih.gov |
| Mass Spectrometry | Enables direct identification and sequencing of neuropeptides from biological samples. | sciexplor.comnih.gov |
| Cleavage Site Prediction | ProNPQ/spexin prohormone contains multiple potential cleavage sites, suggesting the release of several bioactive peptides. | nih.govphoenixbiotech.net |
| Machine Learning (e.g., PeptideRanker) | Predicts the probability of a peptide sequence having biological activity. | mostwiedzy.pl |
Future Research Directions for Spexin 2 53 70
Elucidation of Novel Receptors or Receptor Subtypes
A primary and critical goal for advancing the understanding of Spexin-2 (53-70) is the identification of its cognate receptor(s). While the parent peptide Spexin-1 is known to activate galanin receptor type 2 (GALR2) and type 3 (GALR3), the receptor for Spexin-2 (53-70) remains unknown. researchgate.netuniprot.orgfrontiersin.org The distinct cardiovascular and renal effects of Spexin-2 (53-70) compared to Spexin-1 strongly suggest that it may interact with a different receptor, a novel subtype of a known receptor, or the same receptors but with a different binding affinity or functional consequence. nih.govresearchgate.netnih.gov
Future research efforts should focus on:
Receptor Binding Assays: Systematically screening a broad panel of G-protein coupled receptors (GPCRs), particularly orphan receptors expressed in the brain, heart, and kidneys, using radiolabeled or fluorescently-tagged Spexin-2 (53-70).
Functional Screening: Employing cell-based assays that measure second messenger activation (e.g., calcium flux, cAMP accumulation) to identify which receptors are functionally activated or inhibited by Spexin-2 (53-70).
Receptor Autoradiography: Using labeled Spexin-2 (53-70) on tissue sections from the central nervous system and peripheral organs to map the anatomical distribution of its binding sites, which can provide clues to its receptor's identity and sites of action.
Identification of Additional Signaling Pathways and Molecular Targets
Contingent upon the successful identification of its receptor(s), the next logical step is to delineate the intracellular signaling cascades that mediate the effects of Spexin-2 (53-70). The signaling pathways for the parent peptide Spexin (B561601) involve cascades such as the MAPK/ERK and PI3K/Akt pathways. oup.com However, since the receptor for Spexin-2 (53-70) is unknown, its signaling mechanisms are also a complete mystery.
Future investigations should aim to:
Characterize G-Protein Coupling: Determine which family of G-proteins (e.g., Gαi, Gαs, Gαq/11) the Spexin-2 (53-70) receptor couples to, which will provide fundamental insight into its mechanism of action.
Identify Second Messengers: Investigate the modulation of key second messenger systems, including adenylyl cyclase/cAMP, phospholipase C/IP3/DAG, and intracellular calcium levels following receptor activation.
Map Downstream Kinase Cascades: Explore the activation or inhibition of downstream protein kinase pathways, such as the mitogen-activated protein kinase (MAPK) and protein kinase B (Akt) pathways, to understand how the signal is transduced to elicit a cellular response.
Detailed Understanding of Spexin-2 (53-70) Interactions with Other Regulatory Peptides
The regulation of cardiovascular function, fluid balance, and pain perception involves a complex interplay of numerous signaling molecules. The known effects of Spexin-2 (53-70) strongly imply that it does not act in isolation but rather interacts with other neuroendocrine systems.
Future studies should be designed to:
Investigate Cardiovascular and Renal Peptide Interactions: Examine the functional relationship between Spexin-2 (53-70) and key peptides involved in blood pressure and fluid homeostasis, such as the renin-angiotensin system (e.g., Angiotensin II), natriuretic peptides (ANP, BNP), and vasopressin. Studies could assess if Spexin-2 (53-70) modulates the release or receptor signaling of these other peptides.
Explore Nociceptive Pathway Interactions: Given its non-opioid antinociceptive properties, research should explore its interactions with other pain-modulating neuropeptides like Substance P, Calcitonin Gene-Related Peptide (CGRP), and nociceptin/orphanin FQ.
Co-localization Studies: Use advanced microscopy and immunohistochemistry to determine if Spexin-2 (53-70) and its yet-to-be-identified receptor are co-localized on the same neurons or cells as other key regulatory peptides and their receptors in the brain, spinal cord, and peripheral tissues.
Exploration of Spexin-2 (53-70) Role in Specific Pathophysiological Contexts (Excluding Clinical Human Trials)
The initial physiological findings provide a clear rationale for investigating the role of Spexin-2 (53-70) in various disease states using preclinical animal models. While the broader peptide Spexin has been studied in metabolic syndrome, obesity, and diabetes, the distinct profile of Spexin-2 (53-70) points toward its potential involvement in cardiovascular, renal, and neurological disorders. nih.govnih.gov
Future research should utilize animal models to explore the role of Spexin-2 (53-70) in:
Hypertension and Heart Failure: Investigate whether endogenous levels of Spexin-2 (53-70) are altered in models of hypertension (e.g., spontaneously hypertensive rat) and heart failure, and whether administration of the peptide can mitigate disease progression.
Chronic and Acute Kidney Disease: Given its potent diuretic effect, its role in conditions of fluid imbalance and kidney dysfunction should be explored in models of acute kidney injury and chronic renal failure. researchgate.net
Chronic Pain Syndromes: Assess the efficacy of Spexin-2 (53-70) administration in animal models of neuropathic and inflammatory pain to determine its potential as a novel, non-opioid analgesic. nih.gov
Q & A
Q. Which animal models are most appropriate for studying Spexin-2 (53-70), and what criteria should guide model selection?
- Methodological Answer : Rats are preferred for cardiovascular/renal studies due to conserved peptide-receptor interactions (e.g., GALR2 in rodents vs. humans). Mice are suitable for genetic knockout models to study signaling pathways. Validate species-specific peptide activity using cross-species alignment tools (e.g., UniProt) and comparative functional assays. Note that human-rat pathway overlaps for neuroendocrine systems are ~78%, while human-mouse overlaps are lower (~72%) . Include strain, age, and sex details (e.g., Sprague-Dawley rats, 8–10 weeks, males) to ensure reproducibility .
Q. How can researchers ensure peptide stability and bioactivity in longitudinal studies?
- Methodological Answer : Use lyophilized peptides stored at -80°C, reconstituted in sterile PBS (pH 7.4) with protease inhibitors (e.g., aprotinin). Validate stability via circular dichroism (CD) spectroscopy and bioactivity via cell-based cAMP assays. For chronic dosing, consider osmotic minipumps to maintain consistent plasma levels, avoiding degradation from repeated injections .
Advanced Research Questions
Q. How should researchers reconcile contradictory findings in Spexin-2 (53-70) studies, such as opposing effects on blood pressure across species?
- Methodological Answer : Perform systematic reviews to identify confounding variables (e.g., peptide dosage, administration route, or receptor isoform expression). For example, Spexin-2 (53-70) may exhibit vasodilatory effects in rats but neutral effects in mice due to GALR3 splice variants. Use meta-analysis tools (e.g., RevMan) to quantify heterogeneity and design crossover studies with standardized protocols (e.g., IV vs. ICV administration) .
Q. What are the challenges in extrapolating Spexin-2 (53-70) data from rodents to humans, and how can these be mitigated?
- Methodological Answer : Key challenges include differences in peptide metabolism (e.g., human plasma half-life vs. rodents) and receptor distribution (e.g., GALR2 density in human kidneys vs. rodent brains). Use humanized mouse models or primary human cell lines (e.g., renal proximal tubule cells) for translational studies. Cross-reference pathway databases (KEGG, Reactome) to identify conserved signaling nodes (e.g., MAPK/ERK) .
Q. What experimental designs optimize dosing regimens for chronic Spexin-2 (53-70) studies while minimizing toxicity?
- Methodological Answer : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to establish safe thresholds. For example, in rats, doses >200 µg/kg may cause hypotension, requiring titration (start at 50 µg/kg, escalate weekly). Monitor renal/hepatic biomarkers (creatinine, ALT) and use LC-MS/MS to track peptide clearance. Include recovery phases to assess reversibility of effects .
Methodological Best Practices
- Data Reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw datasets (e.g., hemodynamic traces, chromatograms) as supplementary materials with metadata (e.g., equipment settings, animal IDs) .
- Statistical Rigor : Use mixed-effects models for longitudinal data and Bonferroni corrections for multiple comparisons. Report effect sizes (Cohen’s d) and confidence intervals .
- Ethical Compliance : Adhere to ARRIVE guidelines for animal studies, detailing housing conditions (e.g., 12-h light/dark cycles, ad libitum feeding) and ethical approval IDs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
